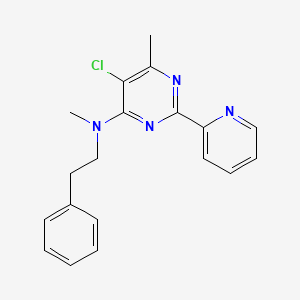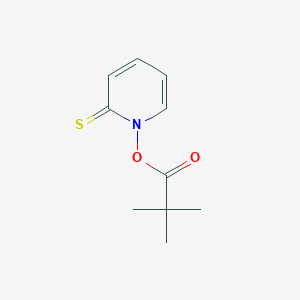
4-(2-Nitrophenyl)-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)-2-phenylpyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a nitrophenyl group at the 4-position and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-2-phenylpyridine typically involves the reaction of 2-bromopyridine with 2-nitrobenzene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitrophenyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 4-(2-Aminophenyl)-2-phenylpyridine.
Oxidation: 4-(2-Nitrosophenyl)-2-phenylpyridine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2-Nitrophenyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)-2-phenylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The aromatic rings allow for π-π stacking interactions, which can stabilize the compound’s binding to target molecules. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylpyridine: Lacks the phenyl group at the 2-position.
2-Phenylpyridine: Lacks the nitro group at the 4-position.
4-(2-Aminophenyl)-2-phenylpyridine: The nitro group is reduced to an amino group
Uniqueness
4-(2-Nitrophenyl)-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)-2-phenylpyridine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-9-5-4-8-15(17)14-10-11-18-16(12-14)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
ALJZMFIVLWNTAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


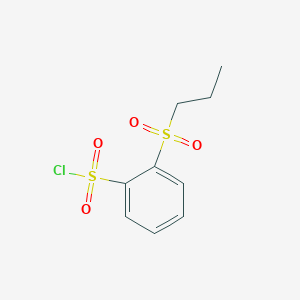

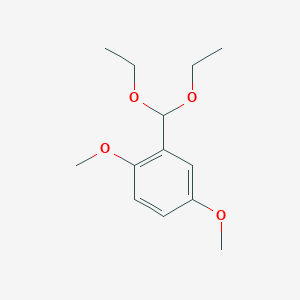
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
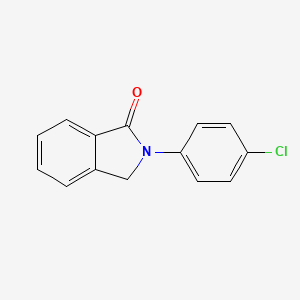
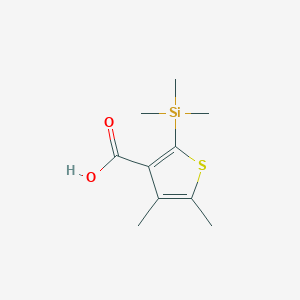
![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
